N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a complex organic compound with a molecular formula of C24H16BrNO3 This compound is known for its unique structure, which includes a benzofuran ring, a bromobenzoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the bromination of benzofuran, followed by acylation to introduce the bromobenzoyl group. The final step involves the reaction with phenoxyacetamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromobenzoyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . This inhibition leads to a reduction in inflammation and other related biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide: This compound has a similar structure but includes a butoxy group instead of a phenoxy group.
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide: Another similar compound with an isobutoxy group.
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation makes it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C23H16BrNO4 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H16BrNO4/c24-16-12-10-15(11-13-16)22(27)23-21(18-8-4-5-9-19(18)29-23)25-20(26)14-28-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,26) |
InChI Key |
POGGWBKBSJQCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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